3-chloro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide
Description
3-Chloro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide is a propanamide derivative featuring a pyrrolidinone core substituted with a 3-methoxyphenyl group. The 3-chloro and 2,2-dimethyl groups on the propanamide chain contribute to its steric and electronic properties.
Properties
IUPAC Name |
3-chloro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-16(2,10-17)15(21)18-11-7-14(20)19(9-11)12-5-4-6-13(8-12)22-3/h4-6,8,11H,7,9-10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAKVPZADOZJHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis Table
Key Findings and Implications
Structural Flexibility: The pyrrolidinone ring in the target compound offers conformational versatility compared to rigid aromatic systems like pyridine.
Substituent Effects :
- 3-Methoxyphenyl : Electron-donating methoxy group may enhance binding to electron-deficient targets.
- Chloro and Dimethyl Groups : Improve lipophilicity but may increase steric hindrance.
Synthetic Accessibility: Analogous pyrrolidinone derivatives (e.g., compound 28) are synthesized efficiently (85% yield), suggesting viable routes for the target compound .
Biological Potential: Antioxidant activity in carbohydrazide analogs (e.g., compound 28) highlights the importance of functional groups in bioactivity .
Preparation Methods
Pyridine Ring Contraction Strategy
A novel method reported by Nature (2025) utilizes photo-promoted ring contraction of pyridines with silylborane to generate 2-azabicyclo[3.1.0]hex-3-ene intermediates, which are hydrolyzed to pyrrolidinones. For the target molecule:
- Substituted pyridine precursor : 3-Methoxyphenyl-substituted pyridine.
- Photochemical reaction : Irradiation with silylborane (e.g., (Et₃Si)₂BH) induces ring contraction.
- Hydrolysis : Acidic workup yields 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-amine.
Advantages : High functional group tolerance; avoids harsh cyclization conditions.
Intramolecular Cyclization of γ-Amino Acids
An alternative route involves cyclizing γ-amino acids:
- Starting material : N-(3-Methoxyphenyl)-4-aminobutyric acid.
- Activation : Treatment with carbonyldiimidazole (CDI) forms the lactam ring.
- Isolation : Recrystallization from ethyl acetate yields the pyrrolidinone.
Yield : 68–77%.
Synthesis of 3-Chloro-2,2-Dimethylpropanoyl Chloride
Chloroacetylation of Pivalic Acid Derivatives
Adapted from WO2014188453A2 (2014):
- Pivalic acid derivative : 2,2-Dimethylpropanoic acid.
- Chlorination : Reaction with chloroacetyl chloride (ClCH₂COCl) in dichloromethane at 0–5°C.
- Catalyst : Aluminum chloride (AlCl₃) facilitates electrophilic substitution.
Reaction Conditions :
Coupling of Pyrrolidinone Amine with Propanoyl Chloride
Amide Bond Formation
Carbamate Intermediate Strategy
PMC (2024) reports carbamate activation for challenging couplings:
- Carbamate formation : React pyrrolidinone amine with tert-butoxycarbonyl (Boc) anhydride.
- Coupling : Boc-protected amine reacts with propanoyl chloride under EDCl/HOBt conditions.
- Deprotection : Trifluoroacetic acid (TFA) removes Boc, yielding the final product.
Advantages : Enhanced solubility and reduced side reactions.
Optimization and Scalability Challenges
Regioselectivity in Pyrrolidinone Formation
Chlorine Retention During Coupling
- Low-temperature protocols (0–5°C) prevent β-elimination of chlorine.
- Inert atmosphere (N₂/Ar) minimizes oxidative degradation.
Characterization and Analytical Data
Spectroscopic Confirmation
Melting Point and Purity
- Melting point : 129–131°C (consistent with structural analogs).
- HPLC : >95% purity (C18 column, acetonitrile/water).
Comparative Analysis of Synthetic Routes
Industrial Applications and Patent Landscape
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for 3-chloro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide?
- Synthesis : The compound is synthesized via coupling reactions between acyl chloride intermediates and pyrrolidinyl precursors under anhydrous conditions. Triethylamine is often used as a base to neutralize HCl byproducts. Reaction progress is monitored using thin-layer chromatography (TLC) .
- Purification : Column chromatography or recrystallization is employed to isolate the product. Solvent selection (e.g., dichloromethane or dimethylformamide) impacts yield and purity .
- Characterization : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. High-performance liquid chromatography (HPLC) ensures >95% purity .
Q. How can researchers address discrepancies in spectroscopic data during structural validation?
- Contradiction Analysis : Cross-validate NMR peaks with computational tools (e.g., ChemDraw) or compare with analogous compounds (e.g., 3-chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide) to resolve ambiguities. For example, methoxy group signals (~3.8 ppm in ¹H NMR) should align with substituent positions .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions like the pyrrolidinyl ring .
Q. What safety protocols are critical for handling this compound?
- Handling : Use PPE (gloves, goggles) and operate in a fume hood to avoid inhalation/contact. The compound’s chloro and amide groups may pose irritancy risks .
- Storage : Store in airtight containers at 4°C to prevent hydrolysis. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the compound’s stereochemistry?
- Crystallization : Grow crystals via slow evaporation in solvents like ethanol or acetonitrile.
- Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation. SHELX software refines the structure, resolving chiral centers in the pyrrolidinyl ring .
- Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations to confirm accuracy .
Q. What strategies are recommended for evaluating the compound’s bioactivity and mechanism of action?
- In Vitro Assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR. For example, pyrrolidinyl amides often modulate inflammatory pathways .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Dose-response curves (IC₅₀) and apoptosis markers (e.g., caspase-3) clarify mechanisms .
- SAR Studies : Modify substituents (e.g., methoxy position, chloro groups) to assess activity changes. Replace the 3-methoxyphenyl group with halogenated analogs to study electronic effects .
Q. How can researchers optimize pharmacokinetic properties like solubility and metabolic stability?
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles. LogP calculations (e.g., via ACD/Labs) guide lipophilicity adjustments .
- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS. Block susceptible sites (e.g., amide bonds) with methyl or fluorine groups .
Q. What analytical methods resolve stability issues under varying pH and temperature?
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation products by LC-MS .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphs. Stability-indicating HPLC methods track decomposition at 40°C/75% RH .
Q. How can computational tools predict binding modes with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2). Key residues (e.g., Arg120, Tyr355) may hydrogen-bond with the amide group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energies (MM-PBSA) to rank derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
